2-(5-Chloro-1-benzofuran-2-yl)-2-fluoroacetic acid
Description
2-(5-Chloro-1-benzofuran-2-yl)-2-fluoroacetic acid is a halogenated benzofuran derivative featuring a chloro substituent at the 5-position of the benzofuran ring and a fluoro-substituted acetic acid group at the 2-position (Figure 1). Benzofuran-based compounds are pharmacologically significant due to their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties . Structural studies of similar compounds highlight the importance of substituent positioning on molecular conformation and intermolecular interactions, such as π-π stacking and hydrogen bonding .
Properties
Molecular Formula |
C10H6ClFO3 |
|---|---|
Molecular Weight |
228.60 g/mol |
IUPAC Name |
2-(5-chloro-1-benzofuran-2-yl)-2-fluoroacetic acid |
InChI |
InChI=1S/C10H6ClFO3/c11-6-1-2-7-5(3-6)4-8(15-7)9(12)10(13)14/h1-4,9H,(H,13,14) |
InChI Key |
HZJNLYCMDXSKMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(O2)C(C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-1-benzofuran-2-yl)-2-fluoroacetic acid typically involves the reaction of 5-chlorosalicylaldehyde with chloroacetone and potassium carbonate to form 1-(5-chloro-1-benzofuran-2-yl) ethanone . This intermediate can then be further reacted with appropriate fluorinating agents to introduce the fluoroacetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-1-benzofuran-2-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-(5-Chloro-1-benzofuran-2-yl)-2-fluoroacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential antimicrobial activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-1-benzofuran-2-yl)-2-fluoroacetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Substituent Effects on Structure and Reactivity
The electronic and steric effects of substituents significantly alter the physicochemical and biological properties of benzofuran derivatives. Key comparisons include:
Key Observations :
Crystallographic Behavior
Crystal packing is influenced by substituents and functional groups:
- Hydrogen Bonding : The target compound’s acetic acid group forms O–H···O hydrogen bonds, creating centrosymmetric dimers, as seen in 2-(3-ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid .
- π-π Interactions : Benzofuran rings in 5-chloro-6-fluoro-1-benzofuran-2-carboxylic acid exhibit stronger stacking (distance: ~3.6 Å) compared to ethylsulfanyl derivatives (~3.68 Å) due to reduced steric hindrance .
- Disorder: Ethyl groups in pyridazinone-containing derivatives show positional disorder, complicating refinement .
Biological Activity
2-(5-Chloro-1-benzofuran-2-yl)-2-fluoroacetic acid is a synthetic compound notable for its unique structural features, including a benzofuran moiety and a fluorinated acetic acid group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The compound's molecular formula is CHClFO, with a molecular weight of approximately 228.60 g/mol. The presence of both chlorine and fluorine substituents on the benzofuran framework may enhance its biological activity compared to other related compounds.
Antimicrobial Activity
Research indicates that compounds similar to 2-(5-Chloro-1-benzofuran-2-yl)-2-fluoroacetic acid exhibit significant antimicrobial properties against various bacterial strains. Preliminary studies suggest that this compound may inhibit bacterial growth, making it a candidate for further development as an antibacterial agent.
Anticancer Properties
The benzofuran derivatives have been associated with anticancer activities. Case studies have shown that compounds within this class can induce apoptosis in cancer cells, possibly through the modulation of signaling pathways involved in cell survival and proliferation. The dual halogenation of 2-(5-Chloro-1-benzofuran-2-yl)-2-fluoroacetic acid may contribute to its enhanced potency against specific cancer cell lines .
Table 1: Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(7-Chloro-1-benzofuran-2-yl)-2-fluoroacetic acid | CHClFO | Different chlorine substitution position |
| 2-(5-Fluoro-1-benzofuran-2-yl)acetic acid | CHFO | Lacks chlorine substitution; focuses on fluorine effects |
| 6-Chloro-benzofuran derivatives | Varies | Different functional groups affecting biological activity |
This table highlights the structural differences among related compounds, emphasizing how variations in halogen substitution can influence biological activity.
The mechanisms by which 2-(5-Chloro-1-benzofuran-2-yl)-2-fluoroacetic acid exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific protein targets involved in cellular processes such as apoptosis and cell cycle regulation. For instance, studies on similar fluorinated compounds have shown enhanced binding affinity to target proteins, which may be attributed to the presence of fluorine substituents enhancing lipophilicity and molecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
